(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H17ClFN7O and its molecular weight is 437.86. The purity is usually 95%.
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Biological Activity
The compound (4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by its CAS number 923514-95-8, is a novel synthetic compound belonging to the class of triazolopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H17ClFN7O, with a molecular weight of 437.9 g/mol. The structure features a triazole ring fused to a pyrimidine ring, along with chlorophenyl and fluorophenyl substituents, which influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H17ClFN7O |
Molecular Weight | 437.9 g/mol |
CAS Number | 923514-95-8 |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Notably, it has been investigated for its inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers.
Inhibition of LSD1
Research has demonstrated that derivatives of the triazolopyrimidine scaffold exhibit significant inhibitory effects on LSD1 activity. For instance, one study identified a closely related compound with an IC50 value of 0.564 μM against LSD1, indicating potent inhibition. The inhibition of LSD1 leads to decreased cell migration and proliferation in cancer cell lines such as MGC-803 .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the triazolopyrimidine structure can enhance biological activity. Key findings include:
- The presence of specific substituents on the phenyl rings can improve binding affinity to LSD1.
- Compounds with a 2-thiopyridine moiety showed increased potency due to favorable interactions with amino acid residues in the active site of LSD1 .
Case Studies
Several case studies have evaluated the biological efficacy of related compounds:
- Cancer Cell Proliferation :
- Antibacterial Activity :
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-15-6-4-14(5-7-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-3-1-2-16(23)12-17/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUUETYFOULJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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